4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-oxo-4H-chromen-2-yl)phenyl acetate is a chemical compound that belongs to the class of chromones Chromones are a group of naturally occurring compounds known for their diverse biological activities This compound is characterized by the presence of a chromone core structure, which is a benzopyranone ring system, and an acetate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-4H-chromen-2-yl)phenyl acetate typically involves the condensation of appropriate starting materials followed by acetylation. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization to form the chromone core. The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of 4-(4-oxo-4H-chromen-2-yl)phenyl acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-oxo-4H-chromen-2-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromone core to dihydrochromones.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromones.
Substitution: Formation of various substituted chromones depending on the nucleophile used.
Scientific Research Applications
4-(4-oxo-4H-chromen-2-yl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(4-oxo-4H-chromen-2-yl)phenyl acetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-(β-D-glucopyranosyloxy)phenyl acetate
- 2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
- 6-chloro-2-(furan-2-yl)-4-oxo-4H-chromen-3-yl acetate
Uniqueness
4-(4-oxo-4H-chromen-2-yl)phenyl acetate is unique due to its specific structural features, such as the presence of an acetate group on the phenyl ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Properties
CAS No. |
49753-40-4 |
---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
[4-(4-oxochromen-2-yl)phenyl] acetate |
InChI |
InChI=1S/C17H12O4/c1-11(18)20-13-8-6-12(7-9-13)17-10-15(19)14-4-2-3-5-16(14)21-17/h2-10H,1H3 |
InChI Key |
NTLXENIZXWZRJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.